molecular formula C17H16F2N2O4S B2389879 2,5-difluoro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 896311-50-5

2,5-difluoro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2389879
CAS No.: 896311-50-5
M. Wt: 382.38
InChI Key: MIIYNKBGZGTRFW-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is a complex organic compound with a molecular formula of C18H16F2N2O4S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, including the introduction of the difluoro and methoxyphenyl groups, followed by the formation of the oxopyrrolidinyl ring and the benzenesulfonamide moiety. Common reagents used in these reactions include fluorinating agents, methoxyphenyl precursors, and sulfonamide derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The difluoro and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can lead to the formation of various functionalized derivatives.

Scientific Research Applications

2,5-difluoro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers or coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,5-difluoro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide include:

  • 2,5-difluoro-N-(4-methoxyphenyl)benzenesulfonamide
  • 2,5-difluoro-N-(4-methoxyphenyl)methylbenzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2,5-difluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O4S/c1-25-14-5-3-13(4-6-14)21-10-12(9-17(21)22)20-26(23,24)16-8-11(18)2-7-15(16)19/h2-8,12,20H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIYNKBGZGTRFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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